molecular formula C6H5BCl2O3 B591632 (3,5-Dichloro-4-hydroxyphenyl)boronic acid CAS No. 1335048-35-5

(3,5-Dichloro-4-hydroxyphenyl)boronic acid

Cat. No.: B591632
CAS No.: 1335048-35-5
M. Wt: 206.813
InChI Key: PLWASSWLQMNNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and a boronic acid (–B(OH)₂) functional group. The chlorine substituents enhance electron-withdrawing effects, which can modulate reactivity and binding affinity, while the hydroxyl group contributes to hydrogen-bonding interactions and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs differ in substituent positions and electronic profiles. Key comparisons include:

Compound Substituents Similarity Score Key Properties
(3-Chloro-4-hydroxyphenyl)boronic acid 3-Cl, 4-OH 0.95 Reduced electron-withdrawing effects; lower steric hindrance.
(3,5-Dichlorophenyl)boronic acid 3-Cl, 5-Cl (no hydroxyl) 0.93 Higher lipophilicity; reduced hydrogen-bonding capacity.
(4-Chloro-3-hydroxyphenyl)boronic acid 4-Cl, 3-OH 0.90 Altered regiochemistry may affect enzyme inhibition or binding kinetics.
(3,5-Difluoro-4-hydroxyphenyl)boronic acid 3-F, 5-F, 4-OH 0.97 Fluorine’s electronegativity enhances reactivity but reduces steric bulk vs. Cl.

Key Insights :

  • Chlorine vs.
  • Fluorine Substitution : Fluorinated analogs (e.g., 3,5-difluoro derivatives) exhibit higher reactivity in cross-coupling reactions but lower antimicrobial potency compared to chlorinated versions .

Physicochemical Properties

  • pKa : The hydroxyl group lowers the pKa of the boronic acid, increasing its reactivity at physiological pH. For comparison, 4-MCPBA (a common boronic acid in materials science) has a pKa ~8.5, limiting utility in neutral environments, whereas dichloro-hydroxyphenyl analogs may exhibit lower pKa due to electron-withdrawing Cl substituents .
  • Synthetic Utility : In Suzuki reactions, (3,5-Dichloro-4-hydroxyphenyl)boronic acid achieved moderate yields (65–68%) with Pd catalysts, slightly lower than methyl-substituted analogs (70–74%) due to steric and electronic challenges .

Research Implications

The compound’s dual functionality (chlorine for electron withdrawal, hydroxyl for solubility) positions it as a versatile candidate for:

Antimicrobial Drug Development : Structural optimization could enhance selectivity against Gram-positive pathogens .

Targeted Enzyme Inhibition: Further studies on serine protease or HDAC inhibition (as seen with methoxyethylphenoxy boronic acids ) are warranted.

Material Science : Lower pKa compared to 4-MCPBA makes it suitable for glucose-sensing applications at physiological pH .

Biological Activity

(3,5-Dichloro-4-hydroxyphenyl)boronic acid (DCBPA) is an organoboron compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential applications in drug development and organic synthesis.

  • Molecular Formula : C6H5BCl2O3
  • Molecular Weight : 206.82 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1335048-35-5

DCBPA features a phenolic structure substituted with two chlorine atoms and a hydroxyl group, which enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .

DCBPA primarily acts through:

  • Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds, making DCBPA a valuable reagent in organic synthesis. The compound engages in transmetalation processes that are crucial for the coupling of aryl or vinyl halides with boronic acids.

Enzyme Inhibition

DCBPA has been investigated for its role as an enzyme inhibitor. It has shown potential in the inhibition of certain kinases involved in cancer cell proliferation. For instance, studies indicate that DCBPA can interact with the MELK kinase, which is implicated in cancer stem cell maintenance and proliferation .

Case Study: Breast Cancer Research

In a study examining basal-like breast cancer cells, DCBPA was used to evaluate its effects on cell proliferation and survival. The findings suggested that while MELK is overexpressed in these cells, DCBPA's role as an inhibitor could provide insights into targeted therapies for aggressive cancer types .

Table 1: IC50 Values of DCBPA and Related Compounds

CompoundIC50 (nM)
DCBPA0.023
JW-7-25-15.0
OTSSP1670.5
HTH-01-09110.5

This table illustrates the potency of DCBPA compared to other known inhibitors within similar pathways, highlighting its potential as a therapeutic agent .

Synthesis and Reaction Pathways

DCBPA is synthesized through palladium-catalyzed borylation of halogenated phenols. The reaction conditions typically involve:

  • Catalyst : Palladium(II) acetate
  • Base : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Temperature : Elevated conditions to enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of (3,5-dichloro-4-hydroxyphenyl)boronic acid in carbon-carbon bond-forming reactions?

This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid moiety, which facilitates coupling with aryl halides in the presence of palladium catalysts. Key variables include the choice of ligand (e.g., bipyridine), base (e.g., Na₂CO₃), and solvent (e.g., toluene), as these influence reaction efficiency and regioselectivity . Methodological optimization often involves screening these parameters using design-of-experiment (DoE) approaches to maximize yield while minimizing side reactions like protodeboronation .

Q. How does solvent choice impact the solubility and stability of this compound during synthesis?

Solubility studies of boronic acids show that ethers (e.g., dipropyl ether) and chloroalkanes (e.g., chloroform) are optimal for dissolution, while hydrocarbons like methylcyclohexane are poor solvents but useful for removing impurities. Solvent polarity also affects boronic acid stability: protic solvents may accelerate dehydration to boroxines, complicating purification. Preferential use of anhydrous conditions is recommended to suppress hydrolysis .

Q. What safety precautions are critical when handling this compound?

The compound poses risks of skin/eye irritation and respiratory toxicity. Handling requires PPE (gloves, goggles), fume hoods, and inert atmosphere workflows. Disposal must follow hazardous waste protocols, as boronic acids can persist in the environment. Secondary containment and spill kits are essential to mitigate exposure risks .

Advanced Research Questions

Q. How can researchers address conflicting data in boronic acid-mediated glycoprotein binding studies?

Secondary interactions (e.g., hydrophobic or electrostatic forces) between boronic acids and non-glycosylated proteins can skew selectivity. To resolve contradictions, systematically vary buffer pH and ionic strength to suppress non-specific binding. For example, using high-pH buffers (e.g., Tris, pH 8.5) enhances boronate ester formation with glycoprotein vicinal diols while minimizing off-target interactions .

Q. What mechanistic insights explain failed regioselective decarbonylation in palladium-catalyzed reactions with boronic acids?

Experimental evidence suggests that boronic acids must be covalently linked to the substrate (e.g., in nitrile cross-coupling) to enable Pd coordination and subsequent decarbonylation. External addition of boronic acids (e.g., 2-formylphenylboronic acid) fails because the spatial alignment required for Pd-mediated C–C bond cleavage is absent. Computational studies (DFT) or isotopic labeling can validate proposed transition states .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound derivatives?

Boroxine artifacts arise from dehydration/trimerization under laser desorption. To suppress this, derivatize boronic acids with diols (e.g., 1,2-ethanediol) to form cyclic boronate esters, which stabilize the analyte. Alternatively, use matrices like DHB (2,5-dihydroxybenzoic acid) with low laser energy settings to reduce thermal degradation .

Q. How can boronic acids be rationally designed as bioisosteres in anticancer drug development?

Replace labile functional groups (e.g., carboxylic acids) with boronic acids to enhance target binding via reversible covalent interactions. For example, in proteasome inhibitors, the boronic acid moiety mimics the tetrahedral intermediate of peptide hydrolysis, improving potency and selectivity. Structure-activity relationship (SAR) studies should prioritize substituents at the 3,5-dichloro-4-hydroxy positions to optimize pharmacokinetic properties .

Q. Methodological Considerations Table

Challenge Solution Key References
Low cross-coupling yieldScreen Pd ligands (PCy₃, PPh₃) and bases (K₃PO₄ vs. Na₂CO₃) via DoE
Non-specific protein bindingUse high-pH buffers (Tris, pH 8.5) to enhance glycoprotein selectivity
Boroxine interference in MSDerivatize with 1,2-ethanediol prior to MALDI analysis

Properties

IUPAC Name

(3,5-dichloro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWASSWLQMNNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.